Galactosylceramides (hydroxy)
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Overview
Description
Galactosylceramides (hydroxy) are a type of glycosphingolipid, specifically a cerebroside, consisting of a ceramide backbone linked to a galactose residue at the 1-hydroxyl moiety. These compounds are integral components of the myelin sheath in the nervous system and play a crucial role in maintaining the stability and structure of myelin . They are also involved in various cellular processes, including cell signaling and differentiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of galactosylceramides (hydroxy) typically involves the glycosylation of ceramide with galactose. One common method is the Koenigs-Knorr reaction, where ceramide is reacted with a galactosyl donor in the presence of a promoter such as silver carbonate or silver triflate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent degradation of the reactants .
Industrial Production Methods
Industrial production of galactosylceramides (hydroxy) often employs enzymatic synthesis due to its specificity and efficiency. Enzymes such as galactosyltransferases are used to catalyze the transfer of galactose from a donor molecule to ceramide. This method is advantageous as it operates under mild conditions and produces fewer by-products .
Chemical Reactions Analysis
Types of Reactions
Galactosylceramides (hydroxy) undergo various chemical reactions, including:
Oxidation: Oxidative cleavage of the ceramide moiety can occur under strong oxidative conditions.
Reduction: Reduction of the ceramide double bond can be achieved using hydrogenation catalysts.
Substitution: The hydroxyl group of the galactose residue can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or ozone in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Cleaved ceramide fragments.
Reduction: Saturated ceramide derivatives.
Substitution: Functionalized galactosylceramides with various substituents.
Scientific Research Applications
Galactosylceramides (hydroxy) have numerous applications in scientific research:
Chemistry: Used as model compounds to study glycosphingolipid chemistry and interactions.
Biology: Serve as markers for oligodendrocytes and are involved in the study of myelin formation and maintenance.
Medicine: Investigated for their role in neurodegenerative diseases such as Krabbe disease and multiple sclerosis. They are also studied for their potential in cancer therapy due to their involvement in cell signaling pathways.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Mechanism of Action
Galactosylceramides (hydroxy) exert their effects primarily through interactions with cell membranes and signaling pathways. They are known to bind to specific receptors on the cell surface, modulating immune responses and cell differentiation. In the nervous system, they interact with proteins involved in myelin formation, thereby maintaining the integrity of the myelin sheath .
Comparison with Similar Compounds
Similar Compounds
Glucosylceramides: Differ from galactosylceramides by having a glucose residue instead of galactose. They are involved in epidermal function and are implicated in Gaucher disease.
Sulfatides: Sulfated derivatives of galactosylceramides, playing a role in cell adhesion and signaling.
Lactosylceramides: Contain a lactose residue and are involved in cell-cell interactions and immune responses.
Uniqueness
Galactosylceramides (hydroxy) are unique due to their specific role in the nervous system, particularly in myelin sheath formation and maintenance. Their ability to modulate immune responses and cell differentiation also sets them apart from other glycosphingolipids .
Properties
Molecular Formula |
C42H81NO9 |
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Molecular Weight |
744.1 g/mol |
IUPAC Name |
2-hydroxy-N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide |
InChI |
InChI=1S/C42H81NO9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(46)41(50)43-34(33-51-42-40(49)39(48)38(47)37(32-44)52-42)35(45)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,34-40,42,44-49H,3-27,29,31-33H2,1-2H3,(H,43,50) |
InChI Key |
ONDPKGSAWAOCRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
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